molecular formula C8H10O3 B117450 (1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione CAS No. 148261-91-0

(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B117450
CAS No.: 148261-91-0
M. Wt: 154.16 g/mol
InChI Key: AWMMNTQOXJVBOX-YLWLKBPMSA-N
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Description

(1R,5R)-1-propan-2-yl-3-oxabicyclo[310]hexane-2,4-dione is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of a suitable epoxide precursor in the presence of a strong base. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include continuous flow processes and the use of more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diols.

Scientific Research Applications

(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the modulation of enzyme activity, alteration of substrate binding, and changes in the conformation of the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5R)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
  • (1R,5R)-1-ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
  • (1R,5R)-1-butyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Uniqueness

(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione is unique due to its specific substituents and the resulting chemical properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-4(2)8-3-5(8)6(9)11-7(8)10/h4-5H,3H2,1-2H3/t5-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMMNTQOXJVBOX-YLWLKBPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CC1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@]12C[C@H]1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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